molecular formula C11H20N4O2 B7357932 3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one

3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one

Cat. No. B7357932
M. Wt: 240.30 g/mol
InChI Key: HGNYXAQHFBFEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as P4C or Ro 20-1724 and belongs to the class of phosphodiesterase inhibitors.

Mechanism of Action

The mechanism of action of 3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one involves the inhibition of cyclic nucleotide phosphodiesterase, which leads to the accumulation of cyclic AMP and cyclic GMP. This, in turn, results in the activation of various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have anti-inflammatory, anti-tumor, and anti-asthmatic properties. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one in lab experiments is its potent inhibitory activity against cyclic nucleotide phosphodiesterase. This makes it an ideal tool for studying cellular signaling pathways and their regulation. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research of 3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one. One of the areas of interest is the development of more potent and selective inhibitors of cyclic nucleotide phosphodiesterase. Another area of research is the exploration of the potential applications of this compound in the treatment of various diseases such as cancer, asthma, and Alzheimer's disease. Additionally, the use of this compound in combination with other drugs or therapies is also an area of interest for future research.

Synthesis Methods

The synthesis of 3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one involves the reaction between 4-(2-hydroxyethyl)-1-piperazineethanol and 2-chloroacetyl chloride, followed by the reaction with 5-amino-1,2,4-triazole. The final product is obtained after purification by column chromatography.

Scientific Research Applications

3-[(2-Propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of cyclic nucleotide phosphodiesterase, which plays a crucial role in regulating cellular signaling pathways. This compound has been used in the research of various diseases such as cancer, asthma, and Alzheimer's disease.

properties

IUPAC Name

3-[(2-propan-2-yl-1,4-oxazepan-4-yl)methyl]-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-8(2)9-6-15(4-3-5-17-9)7-10-12-11(16)14-13-10/h8-9H,3-7H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNYXAQHFBFEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCCO1)CC2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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